4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one
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Overview
Description
4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one is a heterocyclic compound that features a benzimidazole moiety fused with a pyrrolidinone ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties . The presence of the benzimidazole ring in this compound suggests potential biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one typically involves the condensation of 1-ethyl-2-nitrobenzene with 1-phenylpyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amine . The resulting intermediate undergoes cyclization to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the compound can be achieved using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl benzimidazole derivatives.
Scientific Research Applications
4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Studied for its potential as a therapeutic agent in treating infections and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors involved in cellular processes, such as DNA synthesis and repair enzymes, leading to inhibition of their activity.
Pathways Involved: The compound may interfere with signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
1-Ethyl-2-phenylbenzimidazole: Exhibits similar biological activities but with different potency and selectivity.
Uniqueness
4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one is unique due to the presence of the pyrrolidinone ring, which may enhance its binding affinity and specificity towards certain molecular targets compared to other benzimidazole derivatives .
Properties
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-2-21-17-11-7-6-10-16(17)20-19(21)14-12-18(23)22(13-14)15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHXLXOQIMMHQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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